Product packaging for Gadoleyl alcohol(Cat. No.:CAS No. 112248-30-3)

Gadoleyl alcohol

Cat. No.: B13322040
CAS No.: 112248-30-3
M. Wt: 296.5 g/mol
InChI Key: DJYWKXYRGAMLRE-QXMHVHEDSA-N
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Description

Historical Discovery and Early Characterization within Unsaturated Fatty Alcohols

The history of gadoleyl alcohol is intrinsically linked to the broader study of fatty alcohols, which gained momentum with the advent of advanced analytical techniques in the 20th century. The initial large-scale production of unsaturated fatty alcohols was achieved through the hydrolysis of sperm whale oil. researchgate.net The Bouveault-Blanc reduction, first described in 1902, and later scaled for industrial application in 1928, was a key process for producing these alcohols, including oleyl alcohol from sperm oil. researchgate.net While the specific discovery of this compound is not prominently documented as a singular event, its characterization falls within the period of extensive research into the composition of natural fats and oils. The development of gas-liquid chromatography and mass spectrometry were pivotal in identifying and quantifying individual fatty alcohols, including the C20:1 alcohol, this compound, from various natural sources. Early investigations into the composition of waxes and other complex lipids from marine organisms and plants likely led to its initial identification. nih.gov

Systematic Nomenclature and Structural Isomerism of this compound

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (Z)-icos-9-en-1-ol. nih.gov This nomenclature precisely describes its chemical structure:

Icos- : Indicates a chain of 20 carbon atoms.

-9-en- : Specifies a double bond located at the ninth carbon atom.

-1-ol : Denotes an alcohol functional group (-OH) at the first carbon atom.

(Z)- : Refers to the cis configuration of the substituents on the double bond, where the carbon chains are on the same side.

This compound exhibits structural isomerism, meaning other molecules exist with the same molecular formula (C20H40O) but different arrangements of atoms. wikipedia.org These isomers can be categorized as:

Positional Isomers : The double bond could be located at a different position along the carbon chain (e.g., (Z)-icos-11-en-1-ol). Similarly, the hydroxyl group could be at a different position, although this would change its classification from a primary alcohol. savemyexams.comchemistrystudent.com

Chain Isomers : The 20-carbon chain could be branched instead of linear. chemistrystudent.com

Functional Group Isomers : The molecular formula C20H40O could also represent an ether, for example. wikipedia.org

Geometric Isomers : The trans-isomer, (E)-icos-9-en-1-ol, also exists, differing in the spatial arrangement around the double bond.

Natural Occurrence and Distribution in Biological Matrices (Non-Human Specific)

This compound is found in various natural sources, often as a component of more complex lipids. google.comgoogleapis.com

Botanical Sources and Lipid Profiles of this compound Content

This compound is present in the oils and waxes of several plants. For instance, it is found in technical grade fatty alcohols derived from renewable resources like palm oil, palm kernel oil, coconut oil, olive oil, soy oil, and rapeseed oil. google.comgoogleapis.com More specifically, recent research has identified gadoleyl caffeate, an ester of this compound and caffeic acid, in the stem bark of the black locust tree (Robinia pseudoacacia). mdpi.com This finding highlights its presence in the form of phenolic esters in certain plant tissues. mdpi.com It is also a constituent of jojoba oil.

Microbial and Marine Organism Production of this compound

Marine organisms are a significant source of this compound. It is a component of the fatty alcohols that can be obtained from fish oil. google.comgoogleapis.com The production of ethanol (B145695) and other higher alcohols by various microorganisms, including bacteria and fungi, is a well-established phenomenon. frontiersin.orgnih.gov While direct synthesis of this compound by specific microbes is less documented in readily available literature, the metabolic pathways for producing a wide range of fatty alcohols exist in the microbial world. Some microorganisms are known to produce ethanol through fermentation. frontiersin.orgeightoaksdistillery.com The presence of this compound in fish oils can be attributed to its accumulation through the marine food chain, originating from microorganisms or being synthesized by the fish themselves.

Prevalence in Specific Lipid Classes (e.g., Wax Esters, Phospholipids)

This compound is commonly found as a constituent of wax esters. google.comgoogleapis.com Wax esters are lipids composed of a long-chain fatty acid linked to a long-chain alcohol. uomustansiriyah.edu.iq They serve various functions in organisms, including energy storage and surface protection. nih.gov The presence of this compound in crude fatty alcohol mixtures often necessitates purification steps to remove wax esters. google.comgoogleapis.com

While fatty alcohols are components of some complex lipids, the direct incorporation of this compound into phospholipids (B1166683) is less common. Phospholipids are primarily composed of a glycerol (B35011) backbone, two fatty acids, a phosphate (B84403) group, and a polar head group. phospholipid-research-center.comaklectures.com However, the broader category of lipids includes ether lipids, where a fatty alcohol is linked to the glycerol backbone via an ether bond.

Academic Significance and Research Trajectory in Oleochemical and Biochemical Fields

This compound is of interest in the oleochemical industry, which focuses on the derivation of chemicals from fats and oils. Fatty alcohols, including this compound, are valuable intermediates in the manufacturing of detergents, surfactants, and other specialty chemicals. unal.edu.co The production of fatty alcohols is typically achieved through the high-pressure hydrogenation of fatty acids or their methyl esters. unal.edu.co

In the realm of biochemistry, the study of this compound and other long-chain unsaturated fatty alcohols contributes to the understanding of lipid metabolism and the diverse roles of lipids in biological systems. For example, research into the oxidation of fatty alcohols by enzymes like cytochrome P450 provides insights into metabolic pathways and their substrate specificities. nih.gov The identification of this compound derivatives with antioxidant properties, such as gadoleyl caffeate, opens avenues for further investigation into their potential biological activities. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40O B13322040 Gadoleyl alcohol CAS No. 112248-30-3

Properties

CAS No.

112248-30-3

Molecular Formula

C20H40O

Molecular Weight

296.5 g/mol

IUPAC Name

(Z)-icos-9-en-1-ol

InChI

InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h11-12,21H,2-10,13-20H2,1H3/b12-11-

InChI Key

DJYWKXYRGAMLRE-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCCCC/C=C\CCCCCCCCO

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCCO

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Production of Gadoleyl Alcohol

Chemical Synthesis Pathways and Strategies

The chemical synthesis of gadoleyl alcohol primarily involves the reduction of the carboxylic acid or ester functionality of eicosenoic acid derivatives or the construction of the C20 backbone through carbon-carbon bond-forming reactions followed by functional group manipulation.

The most direct route to this compound is the reduction of the carboxyl group of 9-eicosenoic acid or its esters. This transformation can be accomplished using catalytic hydrogenation or chemical hydride reagents.

Catalytic hydrogenation is a widely used industrial method for converting fatty acids and their esters into fatty alcohols. researchgate.net This process involves reacting the substrate with hydrogen gas (H₂) at high pressures and temperatures in the presence of a heterogeneous metal catalyst. google.comresearchgate.net The key challenge is to selectively reduce the carboxyl group without affecting the carbon-carbon double bond present in the molecule.

Commonly used catalysts for this transformation include copper chromite (Adkins-type) catalysts, which are effective and relatively inexpensive. researchgate.net More advanced catalytic systems involving noble metals have also been developed to achieve higher selectivity and efficiency under milder conditions. researchgate.net Bimetallic catalysts, such as those containing rhenium (Re) combined with palladium (Pd) or ruthenium (Ru), have shown high activity for the hydrogenation of carboxylic acids to alcohols. researchgate.net

Table 1: Representative Catalyst Systems for Fatty Acid/Ester Hydrogenation

Catalyst System Substrate Type Typical Conditions Key Features
Copper Chromite Fatty Esters 250-300°C, 200-300 atm H₂ Industrially established, cost-effective.
Ru-Sn/Al₂O₃ Fatty Acids 150-250°C, 50-100 atm H₂ Good selectivity for unsaturated alcohols.
Re-Pd/C Fatty Acids 120-180°C, 40-80 atm H₂ High activity and selectivity, reduces acid directly.

This table is illustrative of general conditions for fatty acid reduction and may require optimization for eicosenoic acid.

The reaction proceeds by adsorbing both the hydrogen and the ester onto the catalyst surface, where the carbonyl group is sequentially hydrogenated to the primary alcohol.

For laboratory-scale synthesis, chemical reduction using metal hydrides is a common and efficient method. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids and esters directly to primary alcohols. orgoreview.comlibretexts.orgkhanacademy.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the eicosenoate ester. libretexts.org This is followed by the elimination of the alkoxy group and a second hydride attack on the intermediate aldehyde, which is rapidly reduced to the primary alcohol. orgoreview.comyoutube.com An aqueous workup step is then required to protonate the resulting alkoxide and liberate the this compound. khanacademy.org

In contrast, weaker hydride reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters on their own. orgoreview.com However, their reactivity can be enhanced by using additives like cobalt(II) chloride or by performing the reaction in specific solvent systems, allowing for a more chemoselective reduction. organic-chemistry.org

Table 2: Comparison of Hydride Reagents for Ester Reduction

Reagent Formula Reactivity with Esters Typical Solvent Notes
Lithium Aluminum Hydride LiAlH₄ High THF, Diethyl Ether Powerful, non-selective, reacts with water. youtube.com
Sodium Borohydride NaBH₄ Very Low (unless activated) Alcohols (e.g., Ethanol) Milder, more selective for aldehydes/ketones.

Olefin metathesis is a powerful synthetic tool for the formation of carbon-carbon double bonds. wikipedia.orgnih.gov This reaction, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock catalysts), allows for the construction of the this compound backbone from smaller olefin precursors. harvard.edu

A potential cross-metathesis (CM) strategy could involve the reaction between two smaller, functionalized alkenes. For example, the reaction of 1-decene (B1663960) with methyl 10-undecenoate, catalyzed by a second-generation Grubbs' catalyst, would yield a mixture of products, including the desired C20 unsaturated ester. Subsequent reduction of the ester group using methods described previously (e.g., LiAlH₄) would produce this compound. The reaction is driven by the release of a volatile olefin byproduct, such as ethylene (B1197577). harvard.edu This approach offers high modularity in constructing long-chain unsaturated alcohols.

Beyond metathesis, classical organic reactions can be employed in a multi-step sequence to build this compound. One prominent example is the Wittig reaction, which is highly effective for forming a double bond at a specific location.

A plausible route could involve:

Preparation of the Wittig Reagent: A 10-carbon alkyl halide with a protected alcohol at the terminus (e.g., 10-bromodecan-1-ol protected as a tetrahydropyranyl ether) is reacted with triphenylphosphine (B44618) to form the corresponding phosphonium (B103445) salt.

Wittig Reaction: The phosphonium salt is treated with a strong base (e.g., n-butyllithium) to generate the ylide, which is then reacted with a 10-carbon aldehyde (decanal). This coupling forms the C20 carbon chain with the double bond at the C9 position.

Deprotection and Isolation: The protecting group on the alcohol is removed under acidic conditions to yield this compound.

This multi-step approach provides excellent control over the molecular structure, particularly the location and stereochemistry of the double bond. nih.govnih.gov

The natural configuration of the double bond in this compound is cis or (Z). Achieving this specific stereochemistry is a critical aspect of its synthesis.

From Alkynes: A highly effective method for generating (Z)-alkenes is the partial hydrogenation of an alkyne. The synthesis would start with 9-eicosyn-1-ol (or its corresponding acid/ester). Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), selectively reduces the alkyne to the (Z)-alkene without over-reducing it to the alkane. libretexts.org

Via the Wittig Reaction: The stereochemical outcome of the Wittig reaction can be controlled by the nature of the ylide and the reaction conditions. To favor the (Z)-isomer, an unstabilized ylide (derived from a simple alkyl halide) is typically used in a polar, aprotic solvent under salt-free conditions. This directs the reaction through a specific cycloaddition transition state that preferentially leads to the cis-alkene product.

Catalytic Reduction of Eicosenoic Acid Derivatives

Biocatalytic and Enzymatic Production of this compound

Biocatalytic routes offer a green alternative to traditional chemical synthesis, utilizing the high specificity and efficiency of enzymes to produce fatty alcohols from renewable feedstocks. nih.gov These methods can be broadly categorized into whole-cell microbial fermentation and cell-free enzymatic cascades.

Microbial Fermentation and Biotransformation Systems

Microbial cell factories, particularly engineered bacteria and yeast, have become prominent platforms for producing a variety of fatty acid-derived chemicals. nih.gov By harnessing and manipulating native fatty acid biosynthesis pathways, these microorganisms can be reprogrammed to synthesize specific fatty alcohols like this compound.

The production of fatty alcohols in non-native hosts like Escherichia coli and Saccharomyces cerevisiae is achieved by introducing heterologous enzymes that convert intermediates of the fatty acid synthesis (FAS) pathway into the desired alcohol product. nih.govnih.gov The core strategy involves expressing a terminal enzyme, typically a reductase, that can act on a fatty acyl-coenzyme A (acyl-CoA) or fatty acyl-acyl carrier protein (acyl-ACP) precursor.

Two primary enzymatic pathways are exploited for this purpose:

Direct Reduction by Fatty Acyl-CoA Reductase (FAR): Some FARs, often referred to as bifunctional or alcohol-forming FARs, catalyze the four-electron reduction of a fatty acyl-CoA directly to a primary fatty alcohol, without releasing an aldehyde intermediate. d-nb.infonih.govmdpi.com Enzymes from organisms like Marinobacter aquaeolei VT8 have been characterized to perform this direct conversion. nih.gov

Two-Step Reduction: This pathway involves two separate enzymatic reactions. First, a carboxylic acid reductase (CAR) or an aldehyde-forming acyl-CoA reductase reduces a free fatty acid or fatty acyl-CoA to a fatty aldehyde. Subsequently, an endogenous or heterologously expressed alcohol dehydrogenase (ADH) or aldehyde reductase (AHR) reduces the fatty aldehyde to the final fatty alcohol. nih.govresearchgate.net

Metabolic engineering in host organisms is crucial for maximizing production. Common strategies include:

Deletion of Competing Pathways: Knocking out genes involved in fatty acid degradation (β-oxidation), such as fadE in E. coli, prevents the breakdown of fatty acid intermediates and final alcohol products. nih.gov

Enhancing Precursor Supply: Overexpressing key enzymes in the fatty acid biosynthesis pathway, such as acetyl-CoA carboxylase (ACC), can increase the pool of precursors available for conversion. lbl.gov

Improving Cofactor Availability: The reduction of fatty acids to alcohols is an NADPH-dependent process. Engineering the host's metabolism to increase the intracellular NADPH pool can significantly boost fatty alcohol titers. lbl.gov

While extensive research has focused on C12-C18 fatty alcohols, the same principles are applicable for producing this compound (C20:1). This requires the selection of enzymes with specificity for the gadoleic acid precursor (C20:1-acyl-CoA or -acyl-ACP) and engineering the host to produce this specific very-long-chain monounsaturated fatty acid.

The final composition of the fatty alcohols produced in a microbial system is determined by the substrate specificity of the enzymes introduced and the availability of the fatty acyl precursors. nih.gov To produce this compound, the system must be tailored to favor the C20:1 chain length.

Substrate Specificity: The key to producing a specific fatty alcohol lies in the choice of the terminal reductase. FARs from different organisms exhibit distinct preferences for substrate chain length and saturation. For instance, the FAR from jojoba (Simmondsia chinensis) shows high activity towards C20:1-CoA. Similarly, a FAR from Marinobacter aquaeolei VT8 (Maqu_2220) has demonstrated activity on a broad range of substrates, from C8:0 to C20:4 acyl-CoAs, indicating its potential for this compound synthesis. nih.gov The specificity can also be influenced by thioesterases, which cleave fatty acyl-ACPs to release free fatty acids, thereby influencing the chain length profile of the acyl-CoA pool available to the FAR. nih.gov

Yield Optimization: Achieving high titers and yields is a central challenge in microbial production. d-nb.infonih.gov Beyond the foundational strategies of blocking competing pathways and enhancing precursor supply, further optimizations are often required. In S. cerevisiae, deleting genes involved in the formation of storage lipids, such as the acyl-CoA:diacylglycerol acyltransferase (DGA1), can redirect fatty acyl-CoA intermediates towards fatty alcohol production. lbl.gov Similarly, enhancing the robustness and lifespan of the engineered yeast cells has been shown to improve fatty alcohol titers by up to 56%. nih.gov

MicroorganismKey Engineering StrategyProduct(s)Titer (g/L)Yield (g/g glucose)Reference
Saccharomyces cerevisiaeExpression of Mus musculus FAR; deletion of DGA1, HFD1; ACC overexpressionC12-C18 Alcohols6.0~0.08 (20% of theoretical max) lbl.gov
Escherichia coliExpression of M. aquaeolei FAR (Maqu_2220); overexpression of 'tesA and fadDC12-C18 Alcohols1.725N/A nih.gov
Escherichia coliCombinatorial regulation of fabH, fabZ, and far genesC14-C18 Alcohols9.35N/A researchgate.net
Yarrowia lipolyticaExpression of FARC16-C18 Alcohols2.2N/A frontiersin.org

Cell-Free Enzymatic Synthesis and Reaction Cascades

Cell-free systems, which utilize enzymes outside of a living cell, offer an alternative to microbial fermentation. nih.gov These systems provide greater control over reaction conditions and can overcome issues of substrate transport and cellular toxicity.

The central enzymes in the biocatalytic production of this compound are reductases and dehydrogenases capable of acting on C20:1 fatty acids or their derivatives.

Fatty Acyl-CoA Reductases (FARs): These enzymes are critical for the conversion of fatty acyl-CoAs to alcohols. nih.gov They typically use NADPH as a reductant. As mentioned, FARs with broad substrate specificities or a preference for C20 unsaturated acyl-CoAs are ideal candidates for this compound synthesis. The FAR from M. aquaeolei VT8, for example, can reduce a variety of acyl-CoAs, including C20:4, to their corresponding alcohols. nih.gov The FAR from jojoba also effectively utilizes 20:1-CoA as a substrate.

Carboxylic Acid Reductases (CARs): These enzymes activate free fatty acids in an ATP-dependent manner and subsequently reduce them to aldehydes using NADPH. They offer the advantage of converting free fatty acids directly, bypassing the need for conversion to acyl-CoA. The aldehyde product must then be reduced to an alcohol by an alcohol dehydrogenase. nih.gov

The table below provides an overview of characterized reductases relevant to long-chain fatty alcohol production.

EnzymeSource OrganismSubstrate(s)ProductKey CharacteristicsReference
Fatty Acyl-CoA Reductase (FAR)Simmondsia chinensis (Jojoba)C18:0-CoA, C20:1-CoA, C22:1-CoAFatty AlcoholHigh activity toward C20:1-CoA.
Fatty Acyl-CoA Reductase (Maqu_2220)Marinobacter aquaeolei VT8C8 to C20:4 Acyl-CoAsFatty AlcoholBroad substrate specificity; catalyzes direct 4-electron reduction. nih.gov
Fatty Acyl-CoA Reductase 1 (FAR1)Homo sapiensSaturated and unsaturated C16/C18 Acyl-CoAsFatty AlcoholReduces common long-chain fatty acyl-CoAs. uniprot.org
Carboxylic Acid Reductase (CAR)Mycobacterium marinumFree Fatty AcidsFatty AldehydeRequires ATP and NADPH; broad substrate range. nih.gov
Alcohol Dehydrogenase (YADH)Saccharomyces cerevisiaeLong-chain aliphatic alcohols (C2-C24)Fatty Aldehyde (Oxidation)Demonstrates activity on very-long-chain fatty alcohols when immobilized. researchgate.netnih.gov

For industrial-scale cell-free synthesis, enzyme stability and reusability are paramount. Immobilization of enzymes onto solid supports offers a robust solution, enhancing stability against changes in temperature and pH and allowing for their use in continuous flow reactors. researchgate.net

Enzymes like alcohol dehydrogenases have been successfully immobilized on supports such as glyoxyl agarose. One study reported that immobilizing yeast ADH (YADH) resulted in a catalyst that was 60-fold more stable than the soluble enzyme and demonstrated activity on very-long-chain fatty alcohols up to C24. researchgate.netnih.gov Such stabilized enzymes are highly suitable for integration into multi-step reaction cascades.

A cell-free system for this compound production could be envisioned as a cascade where immobilized enzymes work sequentially. For example, an immobilized lipase (B570770) could first hydrolyze a triglyceride-rich oil to release gadoleic acid. The fatty acid could then be converted to this compound by an immobilized CAR and a stable, immobilized ADH. This approach avoids the complexities of cellular metabolism and allows for a streamlined, continuous production process.

Chemical Reactivity and Derivatization Strategies of Gadoleyl Alcohol

Reactions Involving the Hydroxyl Functional Group

The hydroxyl group's reactivity is characterized by the polarized O-H and C-O bonds, where the oxygen atom is electron-rich, rendering it nucleophilic. msu.edu This nucleophilicity is central to many of its substitution reactions, including esterification and etherification. msu.edulibretexts.org Furthermore, the carbon atom bearing the hydroxyl group is susceptible to oxidation. libretexts.orglibretexts.org

Esterification is a fundamental reaction of gadoleyl alcohol, involving its reaction with a carboxylic acid or its derivative to form an ester and water. britannica.commasterorganicchemistry.com This process is typically catalyzed by an acid and is a reversible equilibrium reaction. masterorganicchemistry.comgoogle.com The synthesis of esters from fatty alcohols is a common strategy to produce compounds for various applications, including cosmetics, lubricants, and plasticizers. ikm.org.myrasayanjournal.co.in

Wax esters are composed of long-chain fatty acids and long-chain fatty alcohols. ikm.org.my The synthesis of gadoleyl oleate (B1233923) and gadoleyl stearate (B1226849) can be achieved through the direct esterification of this compound with oleic acid and stearic acid, respectively. These reactions are analogous to the well-documented synthesis of other wax esters like oleyl oleate. ikm.org.myrasayanjournal.co.inijcce.ac.ir

The reaction typically involves heating the fatty alcohol and fatty acid in the presence of a catalyst. rasayanjournal.co.in Various catalysts can be employed, including acidic heterogeneous catalysts, which offer advantages such as easy separation from the product. rasayanjournal.co.in Reaction parameters such as temperature, reaction time, and the molar ratio of reactants are optimized to achieve high conversion rates. ikm.org.my For instance, in the synthesis of oleyl oleate, yields as high as 96.8% have been achieved. rasayanjournal.co.in

Table 1: Representative Conditions for Wax Ester Synthesis via Esterification
ParameterCondition Range/ExampleSource
ReactantsFatty Alcohol (e.g., Oleyl Alcohol) + Fatty Acid (e.g., Oleic Acid) ikm.org.myrasayanjournal.co.in
CatalystAcidic heterogeneous catalysts (e.g., NaHSO₄), p-toluenesulfonic acid (PTSA) rasayanjournal.co.inijcce.ac.ir
Temperature50°C - 130°C ikm.org.myrasayanjournal.co.in
Molar Ratio (Alcohol:Acid)1:1 to 1:3 ikm.org.myrasayanjournal.co.in
Reaction Time3.5 - 8 hours ikm.org.myrasayanjournal.co.in
Solventn-hexane or solvent-free; Supercritical CO₂ ikm.org.myijcce.ac.ir

Beyond simple wax esters, this compound can be esterified with more complex carboxylic acids to form specialty esters. An example is gadoleyl caffeate, a novel natural compound identified in the stem bark of Robinia pseudoacacia (black locust). researchgate.netmdpi.com This compound is formed through the esterification of this compound with caffeic acid.

The isolation and characterization of gadoleyl caffeate involved several analytical techniques. researchgate.net High-performance thin-layer chromatography (HPTLC) combined with assays like the DPPH• assay was used to screen for antioxidant compounds. mdpi.com The structure of the isolated gadoleyl caffeate was elucidated using methods such as nuclear magnetic resonance (NMR), attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR), and mass spectrometry (MS). researchgate.net Research has shown that gadoleyl caffeate, along with other fatty alcohol caffeates, exhibits significant antioxidant activity. researchgate.netmdpi.com The enzymatic synthesis of caffeic acid esters, such as caffeic acid phenethyl ester (CAPE), often involves lipase (B570770) catalysts and can be performed in various solvents, including ionic liquids, to optimize yield. econstor.eumdpi.comnih.goveconstor.eu

Etherification involves the coupling of two alcohol molecules or an alcohol with another molecule to form an ether. byjus.com For this compound, this would result in the formation of a gadoleyl ether. Common methods for synthesizing ethers from alcohols include acid-catalyzed dehydration and the Williamson ether synthesis. msu.eduyoutube.com

In acid-catalyzed dehydration, two molecules of the alcohol are heated in the presence of a strong acid, resulting in the formation of a symmetrical ether and water. byjus.com This method is most effective for simple primary alcohols. britannica.com A more versatile method is the Williamson ether synthesis, which involves a two-step process. msu.eduyoutube.com First, the alcohol is deprotonated with a strong base (like sodium hydride) to form a potent nucleophile, the alkoxide ion. This alkoxide then reacts with an alkyl halide in a nucleophilic substitution (SN2) reaction to form an unsymmetrical ether. msu.eduyoutube.com Reductive etherification, which involves reacting an alcohol with a carbonyl compound in the presence of a reducing agent, is another modern approach to synthesizing ethers. nih.gov Various catalytic systems, including organohalides, have been developed to facilitate the dehydrative coupling of alcohols under milder conditions. nih.govrsc.org

The oxidation of alcohols is a crucial transformation in organic chemistry that converts the hydroxyl group into a carbonyl group (aldehyde or ketone) or a carboxyl group. wikipedia.orgchemistryviews.org The specific product depends on the type of alcohol (primary, secondary, or tertiary) and the reaction conditions. chemistrystudent.comchemguide.co.uk

As a primary alcohol, this compound can be oxidized to form an aldehyde and subsequently a carboxylic acid. chemistryviews.orgchemistrystudent.com The full oxidation of this compound yields (Z)-eicos-9-enoic acid, more commonly known as gadoleic acid.

The oxidation process occurs in two stages:

Partial Oxidation to Aldehyde: In the first step, this compound is oxidized to gadoleyl aldehyde ((Z)-eicos-9-enal). This can be achieved using milder oxidizing agents or by carefully controlling the reaction conditions, such as distilling the aldehyde as it forms to prevent further oxidation. chemistryviews.orgchemguide.co.uk Reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are often used for this partial oxidation. chemistryviews.org

Full Oxidation to Carboxylic Acid: Using stronger oxidizing agents and more vigorous conditions (such as heating under reflux), the intermediate aldehyde is further oxidized to the corresponding carboxylic acid, eicosenoic acid. chemguide.co.uk Common reagents for this full oxidation include potassium dichromate(VI) or potassium permanganate (B83412) in an acidic solution. wikipedia.orgchemguide.co.uk

Table 2: Oxidation Products of this compound
ReactantOxidation StageProductCommon Oxidizing AgentsSource
This compound (Primary Alcohol)Partial Oxidation(Z)-Eicos-9-enal (Aldehyde)PCC, PDC, Dess–Martin periodinane, Swern oxidation chemistryviews.org
This compound (Primary Alcohol)Full Oxidation(Z)-Eicos-9-enoic acid (Carboxylic Acid)K₂Cr₂O₇/H⁺, KMnO₄, Jones reagent (CrO₃/H₂SO₄) chemistryviews.orgchemguide.co.uk

This transformation from a fatty alcohol to a fatty acid is a fundamental reaction, mirroring industrial processes where alcohols are oxidized to produce valuable carboxylic acids. libretexts.org

Oxidation Pathways and Products of this compound

Selective Oxidation to Aldehydes and Ketones

The primary alcohol group of this compound can be selectively oxidized to form gadoleyl aldehyde ((Z)-eicos-9-enal) without affecting the C=C double bond. Achieving this selectivity is crucial, as over-oxidation can lead to the formation of the corresponding carboxylic acid, and harsh conditions could potentially cleave the double bond. nih.gov A variety of modern catalytic systems have been developed to facilitate this transformation under mild conditions, ensuring high yields and chemoselectivity. nih.govscispace.com

Common methods rely on catalytic systems that are less aggressive than stoichiometric oxidants like chromium reagents (e.g., Jones reagent), which can lead to byproducts and environmental concerns. nih.govresearchgate.net Nitroxide radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are particularly effective when used with a co-oxidant. nih.gov For instance, TEMPO-based systems, often paired with co-catalysts like copper or iron salts, can utilize air or molecular oxygen as the terminal oxidant, representing a green chemistry approach. nih.gov These reactions are typically performed under mild conditions and show high selectivity for the primary alcohol, leaving the double bond intact. researchgate.net The oxidation of long-chain aliphatic alcohols to aldehydes can achieve high yields, often exceeding 90%, in relatively short reaction times depending on the specific catalytic system employed. scispace.com

While the primary alcohol is oxidized to an aldehyde, the synthesis of a ketone from this compound is not a direct oxidation pathway, as it is not a secondary alcohol. khanacademy.org

Catalyst SystemOxidantTypical ConditionsPrimary ProductKey Features
TEMPO / Copper(I) saltO₂ (Air)Room temperature, organic solventGadoleyl AldehydeHigh selectivity, environmentally friendly. nih.gov
TEMPO / Nitric AcidHNO₃ (catalytic)Mild temperaturesGadoleyl AldehydeMetal-free, good to excellent yields. researchgate.net
Pyridinium chlorochromate (PCC)PCC (stoichiometric)Anhydrous organic solvent (e.g., CH₂Cl₂)Gadoleyl AldehydeClassic reagent, high efficiency but generates chromium waste. organic-chemistry.org
Long-chain alcohol oxidaseO₂Biocatalytic, aqueous mediumGadoleyl AldehydeEnzymatic, specific for long-chain alcohols. wikipedia.org

Reactions Involving the Carbon-Carbon Double Bond

The cis-alkene functionality in this compound is a versatile handle for a variety of addition and modification reactions, allowing for the synthesis of saturated, epoxidized, hydroxylated, and polymerized derivatives.

The carbon-carbon double bond in this compound can be readily reduced to a single bond through catalytic hydrogenation, yielding the saturated C20 fatty alcohol, eicosanol (B47690) (also known as arachidyl alcohol). This process typically involves reacting the alcohol with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst.

Commonly used catalysts include noble metals like palladium (Pd) or platinum (Pt) on a carbon support (Pd/C, Pt/C), as well as Raney nickel. More recently, copper-based catalysts, such as copper-chromite or copper-zinc, have been employed, particularly in industrial settings, due to their cost-effectiveness and selectivity. google.com The reaction conditions, including temperature, pressure, and choice of catalyst, can be optimized to ensure complete saturation of the double bond without affecting the primary alcohol group. sci-hub.stresearchgate.net For example, hydrogenation of fatty acid methyl esters to fatty alcohols can be achieved with extreme rapidity under supercritical conditions, which eliminate hydrogen transport limitations. researchgate.net In situ hydrogenation using hydrogen donors like methanol (B129727) in hydrothermal media over copper-based catalysts also presents a viable route. njtech.edu.cnacs.org

CatalystHydrogen SourceTypical ConditionsProductNotes
Pd/C or Pt/CH₂ gasLow to moderate pressure and temperatureEicosanolHigh efficiency, standard laboratory procedure.
Raney NickelH₂ gasElevated temperature and pressureEicosanolCost-effective industrial catalyst.
Copper-Zinc or Copper-ChromiteH₂ gasHigh temperature (200-300°C) and pressureEicosanolUsed in industrial-scale production of fatty alcohols. google.com
Cu/ZrO₂Methanol/Water (in situ)Hydrothermal conditions (~240°C)EicosanolAvoids the need for high-pressure H₂ gas. acs.org

The double bond of this compound can be converted into an epoxide (an oxirane ring) or a vicinal diol (two adjacent hydroxyl groups).

Epoxidation is commonly achieved by reacting the alcohol with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.orgyoutube.com The reaction is stereospecific, with the oxygen atom being added to the same face of the double bond (syn-addition), resulting in the formation of cis-9,10-epoxyeicosan-1-ol. libretexts.org This transformation is typically carried out in an inert solvent like dichloromethane (B109758) at mild temperatures. libretexts.org

Hydroxylation adds a hydroxyl group to each carbon of the double bond. The stereochemical outcome depends on the chosen reagent.

Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). libretexts.org These reagents add to the double bond in a concerted fashion to form a cyclic intermediate, which upon cleavage yields the syn-diol, (9R,10S)-eicosane-1,9,10-triol (as a racemic mixture). libretexts.org

Anti-dihydroxylation is typically performed in a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide. libretexts.orglibretexts.org The nucleophilic attack of water on the protonated epoxide occurs from the side opposite to the oxygen bridge, resulting in the trans-diol, (9R,10R)- and (9S,10S)-eicosane-1,9,10-triol.

Enzymatic methods for epoxidation and hydroxylation also exist, offering high selectivity under mild, environmentally benign conditions.

While this compound itself is not a traditional monomer for high molecular weight polymers, its double bond can participate in certain types of polymerization and oligomerization reactions. Long-chain α-olefins are commonly oligomerized to produce poly(α-olefin)s (PAOs), which are used as synthetic lubricants. mdpi.com Although this compound is an internal olefin, its double bond can still exhibit reactivity in the presence of suitable catalysts.

More specifically, unsaturated alcohols can act as chain-transfer agents in olefin polymerization catalyzed by late transition metals, such as palladium diimine complexes. nih.govresearchgate.net In this process, the alcohol intercepts the growing polyolefin chain, leading to the formation of polymers or oligomers that are end-capped with a functional group derived from the alcohol. For this compound, this would result in the formation of polyolefin chains with a gadoleyloxy- group at one end. This strategy is a powerful tool for producing functionalized polymers with tunable molecular weights. researchgate.net

Chemo-Enzymatic Derivatization Approaches

Chemo-enzymatic methods leverage the high selectivity of enzymes, particularly lipases, to catalyze reactions at the hydroxyl group of this compound under mild conditions. utupub.fi These biocatalytic approaches are advantageous for their chemo-, regio-, and stereoselectivity, often eliminating the need for complex protection and deprotection steps required in traditional chemical synthesis. utupub.firesearchgate.net

The most common enzymatic derivatization is esterification or transesterification , where the primary alcohol group of this compound acts as a nucleophile. nih.gov

Esterification: this compound can be reacted with a carboxylic acid to form a wax ester. This reaction is catalyzed by lipases, such as immobilized Candida antarctica lipase B (CALB), often in a solvent-free medium or in an organic solvent to shift the equilibrium towards the product. rsc.orgdss.go.th

Transesterification (Alcoholysis): this compound can react with an existing ester (e.g., a simple alkyl ester or a triglyceride) to displace the original alcohol and form gadoleyl esters. researchgate.netresearchgate.net This is an efficient method for producing specific wax esters.

These enzymatic reactions are highly valued for producing compounds for the cosmetic and food industries because they are considered "natural" processes. researchgate.net The specificity of lipases allows for selective acylation of the primary hydroxyl group without affecting the internal double bond. Furthermore, enzymes like cytochrome P450 monooxygenases can hydroxylate fatty alcohols at various positions along the alkyl chain, although this is less common for derivatization compared to esterification. nih.govnih.gov

EnzymeReaction TypeAcyl Donor / SubstrateProductKey Advantages
Candida antarctica Lipase B (CALB)EsterificationCarboxylic Acid (e.g., Myristic Acid)Gadoleyl Myristate (Wax Ester)High activity, stability, widely used. rsc.org
Rhizomucor miehei LipaseAlcoholysisVegetable Oil (Triglyceride)Gadoleyl Esters + Glycerol (B35011)Effective for transesterification of oils. dss.go.thresearchgate.net
Pseudomonas cepacia LipaseTransesterificationVinyl Acetate (B1210297)Gadoleyl AcetateHigh regioselectivity for primary alcohols. researchgate.net
Cytochrome P450 MonooxygenaseHydroxylationThis compoundHydroxylated this compoundSite-specific C-H activation. nih.govnih.gov

Biochemical Pathways and Molecular Roles of Gadoleyl Alcohol in Model Systems

Biosynthesis Pathways in Non-Human Organisms

The biosynthesis of gadoleyl alcohol is a multi-step process that begins with the elongation of shorter-chain fatty acids and culminates in the reduction of its direct precursor, eicosenoic acid.

Fatty Acid Elongation and Desaturation Systems (e.g., in plants, algae)

The carbon backbone of this compound is derived from eicosenoic acid (20:1), a very-long-chain fatty acid (VLCFA). The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a membrane-bound fatty acid elongase (FAE) complex. This complex catalyzes the addition of two-carbon units from malonyl-CoA to an existing acyl-CoA chain. The process begins with the elongation of C16 and C18 fatty acids, which are synthesized de novo in the plastids. nih.govresearchgate.netmdpi.com The rate-limiting step in this elongation cycle is the condensation of the long-chain acyl-CoA with malonyl-CoA, a reaction catalyzed by β-ketoacyl-CoA synthase (KCS). nih.gov

In the context of this compound biosynthesis, the precursor oleic acid (18:1-CoA) is elongated by one C2 unit to form eicosenoic acid (20:1-CoA). researchgate.net The specificity of the KCS enzyme plays a crucial role in determining the chain length of the resulting VLCFA. nih.gov For instance, a KCS gene from Lunaria annua has shown a preference for elongating oleic acid to eicosenoic acid. nih.gov Polyunsaturated VLCFAs in plants are primarily formed through the elongation of monounsaturated fatty acids like oleic acid, followed by further desaturation in the chloroplasts. researchgate.net

Key Enzymes in Fatty Acid Elongation for this compound Precursor Synthesis

EnzymeFunctionSubstrate(s)ProductLocation
β-ketoacyl-CoA synthase (KCS)Condensation of acyl-CoA with malonyl-CoA (rate-limiting step)Oleoyl-CoA (18:1), Malonyl-CoA3-ketoacyl-CoAEndoplasmic Reticulum
β-ketoacyl-CoA reductase (KCR)Reduction of 3-ketoacyl-CoA3-ketoacyl-CoA, NADPH3-hydroxyacyl-CoAEndoplasmic Reticulum
β-hydroxyacyl-CoA dehydratase (HCD)Dehydration of 3-hydroxyacyl-CoA3-hydroxyacyl-CoAtrans-2-enoyl-CoAEndoplasmic Reticulum
trans-2-enoyl-CoA reductase (ECR)Reduction of trans-2-enoyl-CoAtrans-2-enoyl-CoA, NADPHEicosenoyl-CoA (20:1)Endoplasmic Reticulum

Enzymatic Reduction of Fatty Acyl-CoA to this compound

Once eicosenoyl-CoA is synthesized, it is reduced to this compound. This reduction is catalyzed by fatty acyl-CoA reductases (FARs), which are NADPH-dependent enzymes. nih.govresearchgate.net In plants, this reduction is generally believed to be a single-step process where the fatty acyl-CoA is directly converted to a primary fatty alcohol without the release of a fatty aldehyde intermediate. nih.gov However, in some bacteria, a two-step process involving a fatty acyl-CoA reductase that produces a fatty aldehyde, followed by a fatty aldehyde reductase that yields the fatty alcohol, has been described. oup.comasm.org

The substrate specificity of FAR enzymes is a key determinant of the final fatty alcohol profile. For example, a FAR from wheat (Triticum aestivum), TaTAA1a, when expressed in transgenic tobacco, can produce C20:1-OH (this compound). nih.gov Similarly, a novel FAR from the marine bacterium Marinobacter aquaeolei VT8 has been shown to reduce a range of fatty acyl-CoAs, including those up to C20:4, to their corresponding fatty alcohols. oup.comnih.govresearchgate.net

Genetic Regulation of this compound Biosynthesis in Model Organisms

The biosynthesis of this compound is under tight genetic control, primarily through the regulation of the genes encoding the FAE complex and FAR enzymes. In plants, several transcription factors have been identified that regulate the expression of genes involved in wax biosynthesis, which includes fatty alcohol production. mdpi.com For instance, some MYB transcription factors can activate the expression of FAR genes in response to abiotic stress. mdpi.com The WRINKLED1 (WRI1) transcription factor is a key regulator of fatty acid biosynthesis in plants, influencing the upstream supply of fatty acid precursors. nih.govaocs.org

In bacteria like E. coli, the transcription factor FadR plays a dual role in fatty acid metabolism. It represses the genes for fatty acid degradation (β-oxidation) and activates the genes for unsaturated fatty acid biosynthesis. researchgate.netresearchgate.netnih.govasm.org Another regulator, FabR, acts as a repressor for the fabA and fabB genes involved in unsaturated fatty acid synthesis. researchgate.net While not directly studied for this compound, these regulatory systems provide a model for how the biosynthesis of its precursor, eicosenoic acid, could be controlled. In oleaginous yeasts like Yarrowia lipolytica, lipid accumulation is regulated by a complex network of transcription factors that respond to nutrient availability, particularly nitrogen limitation. oup.comnih.govnih.gov

Key Transcription Factors in the Regulation of Fatty Acid and Fatty Alcohol Biosynthesis

Transcription FactorOrganism TypeFunctionTarget Genes/Pathways
WRINKLED1 (WRI1)PlantsPositive regulator of fatty acid biosynthesisGenes involved in glycolysis and fatty acid synthesis
MYB transcription factorsPlantsRegulate expression of wax-associated FARsFAR genes
FadRBacteria (e.g., E. coli)Dual regulator: activates unsaturated fatty acid synthesis, represses fatty acid degradationfabA, fabB, fad genes
FabRBacteria (e.g., E. coli)Repressor of unsaturated fatty acid synthesisfabA, fabB

Catabolic Pathways and Degradation Mechanisms in Biological Systems (Non-Human Specific)

This compound can be catabolized by various organisms, serving as a carbon and energy source. The degradation pathways typically involve its oxidation to the corresponding fatty acid, followed by the breakdown of the fatty acid chain.

Enzymatic Oxidation to Eicosenoic Acid and Subsequent Beta-Oxidation

The initial step in the catabolism of this compound is its oxidation to eicosenoic acid. This reaction is catalyzed by alcohol dehydrogenases or alcohol oxidases, which convert the primary alcohol group into a carboxylic acid, often via an aldehyde intermediate. nih.govwikipedia.orgnih.gov

Once eicosenoic acid is formed, it is degraded through the β-oxidation pathway. mdpi.commdpi.com This process occurs in the mitochondria in eukaryotes and the cytosol in prokaryotes. mdpi.com The fatty acid is first activated to its acyl-CoA derivative, eicosenoyl-CoA. The β-oxidation spiral then proceeds, involving a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. mdpi.com Each cycle shortens the acyl-CoA chain by two carbons, releasing one molecule of acetyl-CoA. mdpi.com

Because eicosenoic acid is an unsaturated fatty acid, its complete degradation requires auxiliary enzymes to handle the double bond. nih.gov An enoyl-CoA isomerase is needed to convert the cis or trans double bond at an odd-numbered carbon to a trans-Δ²-enoyl-CoA, which is a substrate for the standard β-oxidation enzymes. nih.gov For polyunsaturated fatty acids, a reductase may also be required. slu.se

Microbial Degradation and Bioremediation Potential

Microorganisms play a crucial role in the degradation of long-chain fatty alcohols and acids in the environment. Several bacterial species are capable of utilizing these compounds as their sole carbon and energy source. For instance, enrichment cultures have demonstrated the anaerobic degradation of unsaturated long-chain fatty acids like oleate (B1233923) by bacteria from the families Syntrophomonadaceae and Syntrophobacteraceae. asm.orgresearchgate.netnih.gov These bacteria often work in syntrophic relationships with methanogens, which consume the hydrogen produced during β-oxidation. asm.org The degradation of C20 polyunsaturated fatty acids by anaerobic bacteria such as Clostridium bifermentans has also been reported. nih.govresearchgate.net

The ability of microorganisms to degrade long-chain alcohols and their corresponding fatty acids makes them valuable for bioremediation of contaminated environments. Long-chain alcohols can be found in industrial wastewater and can accumulate in soil and water systems. aocs.org Bioremediation strategies can leverage the metabolic capabilities of indigenous or introduced microbial populations to break down these pollutants into harmless substances. nih.gov The rapid biodegradation of long-chain alcohols in the environment, with half-lives on the order of minutes, highlights the efficiency of these microbial processes. aocs.org

Incorporation and Distribution within Cellular Lipids (e.g., membranes, lipid droplets)

There is a lack of specific research data detailing the incorporation and distribution of this compound within cellular lipids. Scientific literature does not currently contain studies that track the uptake, esterification, and subsequent localization of this compound into specific cellular compartments such as plasma membranes, the endoplasmic reticulum, or lipid droplets in any model system.

General metabolic pathways for long-chain fatty alcohols suggest they can be acylated to form wax esters or oxidized to their corresponding fatty acids. This corresponding fatty acid, gondoic acid (20:1n-9), is known to be a component of cellular lipids, including phospholipids (B1166683) in cell membranes. However, the specific enzymes, metabolic flux, and preferential storage of this compound itself are not documented. Without experimental evidence, any description of its distribution would be speculative.

Table 1: Hypothetical Distribution of this compound-Derived Moieties in Cellular Lipids This table is presented for illustrative purposes based on general lipid metabolism, as no specific data for this compound is available.

Cellular Component Potential Form of Gadoleyl Moiety Presumed Function
Lipid Droplets Wax Esters, Triacylglycerols (as Gondoic Acid) Energy Storage
Cell Membranes Phospholipids (as Gondoic Acid) Structural Integrity, Fluidity

Role as a Precursor for Specialized Lipid Mediators (Mechanistic Exploration in vitro/ex vivo)

Currently, there is no scientific evidence to suggest that this compound serves as a direct precursor for the biosynthesis of specialized lipid mediators. These signaling molecules, which include prostaglandins, leukotrienes, resolvins, and protectins, are typically derived from polyunsaturated fatty acids (PUFAs) such as arachidonic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) through well-characterized enzymatic pathways.

This compound is a monounsaturated, 20-carbon alcohol. While its corresponding fatty acid, gondoic acid, can be elongated and desaturated, there are no documented pathways that convert it into the canonical precursors for specialized pro-resolving mediators or pro-inflammatory eicosanoids. Mechanistic studies exploring the enzymatic conversion of this compound by lipoxygenases, cyclooxygenases, or cytochrome P450 enzymes—the key enzymes in lipid mediator synthesis—have not been published.

One study on (Z)-11-eicosenol, an isomer of this compound, noted an influence on the production of certain pro-inflammatory cytokines in a cell culture model. This suggests a potential immunomodulatory role, but the study did not establish a direct precursor-product relationship or elucidate a mechanistic pathway for the synthesis of novel lipid mediators from this fatty alcohol. Therefore, its role as a precursor remains unconfirmed and largely unexplored.

Table 2: Comparison of this compound Moiety with Known Precursors of Specialized Lipid Mediators This table highlights the structural differences that make this compound an unlikely direct precursor based on current knowledge.

Feature This compound / Gondoic Acid Arachidonic Acid (Pro-inflammatory Precursor) Docosahexaenoic Acid (Pro-resolving Precursor)
Carbon Chain Length 20 20 22
Number of Double Bonds 1 4 6

Molecular and Cellular Interactions of Gadoleyl Alcohol in Research Models

Modulation of Biological Membrane Structure and Fluidity (In vitro studies)

The fluidity and structural integrity of biological membranes are crucial for cellular function, influencing processes such as signal transduction and transport. Long-chain unsaturated alcohols, due to their amphipathic nature, can intercalate into the lipid bilayer of cell membranes, thereby altering their physical properties.

In vitro studies have demonstrated that long-chain cis-unsaturated fatty acids and their corresponding alcohol analogs can significantly increase membrane fluidity. nih.gov The presence of a cis double bond in the hydrocarbon tail introduces a "kink," which disrupts the tight packing of the phospholipid acyl chains. wikipedia.org This disruption leads to an increase in the space between lipid molecules, thereby enhancing the fluidity of the membrane. The insertion of long-chain alcohols into the lipid bilayer has been shown to cause a general increase in membrane fluidity. asm.org

The length of the alkyl chain and the degree of unsaturation are key determinants of the extent of this effect. It has been observed that the inhibitory effects of mono-cis-unsaturated fatty acids on platelet aggregation, which is related to membrane perturbation, increase with the length of their alkyl chain. nih.gov This suggests that longer-chain unsaturated alcohols like gadoleyl alcohol could have a more pronounced effect on membrane fluidity compared to shorter-chain analogs.

The following table summarizes the general effects of lipid characteristics on membrane fluidity:

FeatureEffect on Membrane FluidityRationale
Unsaturated Fatty Acyl Chains Increase"Kinks" in the chains prevent tight packing of lipids. wikipedia.org
Shorter Fatty Acyl Chains IncreaseReduced van der Waals interactions between chains.
Longer Fatty Acyl Chains DecreaseIncreased van der Waals interactions between chains.

Interactions with Lipid-Binding Proteins and Enzyme Systems (Mechanistic)

The alteration of membrane fluidity by long-chain unsaturated alcohols can subsequently influence the function of membrane-associated proteins, including lipid-binding proteins and enzymes. Lipid-binding proteins are essential for the transport and localization of lipids within the cell, and their function is often dependent on the physical state of the membrane. nih.gov

While direct studies on this compound are lacking, research on other alcohols provides mechanistic insights. For instance, alcohols can affect the interaction between lipids and proteins within lipoproteins. researchgate.net The perturbation of the lipid environment by alcohol molecules can lead to conformational changes in membrane-bound enzymes, thereby modulating their activity.

Influence on Cellular Signaling Pathways (Non-Clinical, Mechanistic Studies)

Cellular signaling is intricately linked to the composition and physical properties of the cell membrane. By modulating membrane fluidity and interacting with membrane-associated proteins, long-chain unsaturated alcohols have the potential to influence various signaling cascades. General studies on alcohols have shown that they can impact key signaling pathways such as the mitogen-activated protein kinase (MAPK), protein kinase A (PKA), and phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.govnih.gov

Effects on Lipid Kinases and Phospholipases

Lipid kinases and phospholipases are critical enzymes in signal transduction that generate second messengers from lipid substrates. Their activity is often regulated by the lipid environment of the membrane. Studies have shown that certain n-alcohols can stimulate the activity of protein kinase C-alpha (PKCα), a lipid-regulated kinase, by altering the structure of the lipid bilayer. nih.gov

Furthermore, chronic exposure to ethanol (B145695) has been demonstrated to render liver microsomes more resistant to the hydrolytic action of phospholipase A2. nih.gov This suggests that alcohol-induced modifications to the membrane's lipid structure can directly impact the accessibility of substrates to phospholipases. Given its ability to perturb membrane structure, it is plausible that this compound could similarly influence the activity of these key signaling enzymes.

Receptor-Mediated Interactions (e.g., orphan receptors)

Orphan receptors, particularly those belonging to the G protein-coupled receptor (GPCR) superfamily, are increasingly being recognized as important targets for lipid signaling molecules. nih.govnih.gov Some orphan nuclear receptors have been shown to be activated by fatty acids. For example, the testicular orphan receptor 4 (TR4) can be activated by natural fatty acids of specific carbon length and unsaturation levels. nih.gov

While there is no direct evidence of this compound binding to an orphan receptor, the structural similarity to other lipid ligands suggests this is a potential mechanism of action. The orphan receptor GPR139, for instance, has been identified as a potential target in alcohol dependence, highlighting the relevance of orphan receptors in the broader context of alcohol-related research. oliviergeorge.comtechnologynetworks.com

Effects on Cellular Processes in Cultured Cells (Excluding Human Cell Lines for Clinical Implication)

The impact of this compound on fundamental cellular processes can be inferred from studies on oleyl alcohol and other long-chain alcohols in non-human cell models.

Impact on Cell Growth and Proliferation (e.g., in yeast, plant cells)

Yeast: The yeast Saccharomyces cerevisiae is a valuable model organism for studying the effects of alcohols on eukaryotic cells. Oleaginous yeasts have been engineered to produce fatty alcohols, including oleyl alcohol. nih.gov Studies on the effects of various alcohols on yeast growth have shown that they can be inhibitory. For instance, in Candida albicans, amyl alcohol was found to inhibit the morphogenetic switch from yeast to hyphal forms and affect biofilm development. scielo.br

The tolerance of S. cerevisiae to ethanol has been linked to its cellular content of oleic acid. A higher proportion of oleic acid in the cell membranes leads to a compensatory decrease in membrane fluidity, counteracting the fluidizing effect of ethanol and thereby enhancing tolerance. nih.gov This highlights the critical role of membrane composition in mediating the cellular response to alcohols. Different alcohols have been shown to impact the growth of yeast to varying degrees, as summarized in the table below based on general findings.

AlcoholGeneral Effect on Yeast Growth
Ethanol Inhibitory, with tolerance linked to membrane composition. nih.govnih.govresearchgate.net
Amyl alcohol Inhibits morphogenesis and biofilm formation. scielo.br
Isoamyl alcohol Can stimulate filamentous growth. nih.gov
Butanol Can stimulate filamentous growth. nih.gov

Plant Cells: Very-long-chain fatty acids (VLCFAs), the precursors to fatty alcohols like this compound, play crucial roles in plant development and stress responses. nih.gov They are essential components of cuticular waxes and suberin, which form protective barriers. In Arabidopsis, fatty alcohol oxidase enzymes are involved in the metabolism of fatty alcohols and the biosynthesis of stem waxes. oup.com

Studies on tomato seedlings have shown that (Z)-3-fatty alcohols of varying chain lengths can induce signaling responses and inhibit root growth, with longer-chain alcohols showing higher bioactivity. nih.gov This suggests that this compound, as a long-chain unsaturated alcohol, could potentially influence plant growth and development by modulating cellular signaling pathways.

Information regarding the chemical compound "this compound" in the context of lipid accumulation and storage is not available in the current scientific literature.

Despite a comprehensive search for research findings on the molecular and cellular interactions of this compound, particularly concerning its role in lipid accumulation and storage, no relevant studies or data were identified. The scientific search results were devoid of any information linking this compound to the processes of lipid droplet formation, metabolism, or storage within cellular models.

Therefore, it is not possible to provide an article on the "" with a focus on its "Role in Lipid Accumulation and Storage" as requested. The absence of research in this specific area means that no data tables or detailed findings can be generated.

We advise consulting broader chemical and biological databases for general information on this compound, but specific research on its role in lipid metabolism appears to be a novel area of investigation.

Advanced Analytical Methodologies for Gadoleyl Alcohol Research

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a long-chain alcohol like gadoleyl alcohol, several chromatographic methods are indispensable for both qualitative and quantitative assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas chromatography (GC) is a powerful tool for analyzing volatile compounds like fatty alcohols. cloudfront.net When coupled with a mass spectrometer (MS), it provides definitive identification and allows for robust purity assessment. nih.gov For analysis, this compound is often derivatized, typically through silylation, to increase its volatility and thermal stability.

The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier.

Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint, allowing for unambiguous identification. Purity is determined by the presence of a single dominant peak in the chromatogram; extraneous peaks indicate impurities.

Table 1: Illustrative GC-MS Data for Derivatized this compound

ParameterValue/ObservationPurpose
Retention Time Specific, e.g., 18.5 minIdentification (relative to standards)
Molecular Ion Peak (M+) Present at expected m/zConfirms molecular weight of the derivative
Key Fragment Ions Characteristic m/z valuesStructural confirmation of the fatty alcohol
Purity (%) >99% (based on peak area)Quantifies the purity of the sample

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. drawellanalytical.com It is particularly useful for less volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In this method, the sample is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a nonpolar stationary phase (e.g., C18). researchgate.net Since this compound is a relatively nonpolar molecule, it is strongly retained by the stationary phase. The mobile phase is typically a mixture of an organic solvent (like acetonitrile or methanol) and water. researchgate.net By gradually increasing the proportion of the organic solvent (gradient elution), the retained compounds are sequentially eluted from the column and detected.

Detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are suitable for non-chromophoric compounds like this compound. Quantification is achieved by comparing the peak area of the analyte to that of a calibrated standard.

Table 2: Typical HPLC Parameters for this compound Analysis

ParameterCondition
Column C18, 5 µm particle size
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detector Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that combines the advantages of both gas and liquid chromatography. chromatographyonline.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. nih.gov SFC is recognized as a "green" technology due to the significant reduction in organic solvent consumption compared to HPLC. twistingmemoirs.com

The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations and higher efficiency. nih.govtwistingmemoirs.com A polar organic co-solvent, such as methanol (B129727), is often added to the CO2 to modify the mobile phase's polarity and enhance the elution of analytes like this compound. chromatographyonline.com SFC is well-suited for the separation of lipids and other hydrophobic compounds. nih.gov Its application in this compound research offers a high-throughput and environmentally friendly alternative to traditional HPLC for purity assessment and quantification.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for separating mixtures and assessing purity. orgchemboulder.comchemistryhall.com A TLC plate consists of a solid support coated with a thin layer of an adsorbent material, typically silica gel. wikipedia.org A small spot of the this compound solution is applied near the bottom of the plate, which is then placed in a sealed chamber containing a solvent mixture (mobile phase). orgchemboulder.com

By capillary action, the mobile phase moves up the plate, and the components of the sample separate based on their differential affinity for the polar stationary phase and the less polar mobile phase. wikipedia.org this compound, being relatively nonpolar, will travel further up the plate than more polar impurities. The position of the spot is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org Visualization can be achieved by staining with agents like potassium permanganate (B83412) or iodine vapors, as fatty alcohols lack a UV chromophore. umass.edu

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that uses plates with smaller adsorbent particles, resulting in higher resolution and sensitivity.

Spectroscopic Characterization Techniques

Spectroscopic techniques are used to probe the molecular structure of a compound by observing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical tool for elucidating the molecular structure of organic compounds. jchps.com It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments is used for complete structural verification.

¹H NMR: Provides information about the different types of protons in the molecule and their chemical environment. The spectrum of this compound would show distinct signals for the protons on the carbon bearing the hydroxyl group (-CH₂OH), the vinylic protons of the double bond (-CH=CH-), the allylic protons adjacent to the double bond, and the long chain of methylene (-CH₂-) protons, as well as the terminal methyl (-CH₃) group.

¹³C NMR: Shows the number of chemically distinct carbon atoms. The spectrum would confirm the presence of 20 carbons and show characteristic chemical shifts for the carbons of the hydroxyl-bearing methylene, the double bond, and the aliphatic chain.

Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
-C H ~0.88Triplet
-(C H₂)n- ~1.25Broad Singlet
-C H₂-C=C ~2.01Multiplet
-C H=CH - ~5.34Multiplet
-C H₂-OH ~3.64Triplet
-CH₂-O H**VariableSinglet

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques employed for the functional group analysis of this compound. These vibrational spectroscopy methods provide detailed information about the molecular structure by probing the vibrations of chemical bonds.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, the IR spectrum is characterized by several key absorption bands that confirm the presence of its defining functional groups. The most prominent feature is a strong, broad absorption band in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding. Another significant band appears in the 1050-1260 cm⁻¹ range, corresponding to the C-O stretching vibration of the primary alcohol. The presence of the carbon-carbon double bond (C=C) in the gadoleyl moiety gives rise to a medium-to-weak stretching vibration band around 1640-1680 cm⁻¹. The C-H stretching vibrations of the long alkyl chain are observed as strong bands in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light, usually from a laser. The Raman spectrum of this compound highlights vibrations that cause a change in the polarizability of the molecule. The C=C stretching vibration, which is often weak in the IR spectrum of monosubstituted alkenes, typically shows a strong signal in the Raman spectrum around 1655 cm⁻¹. The symmetric C-H stretching vibrations of the methylene (CH₂) groups in the long alkyl chain also produce strong Raman bands. The O-H stretching band is generally weak in the Raman spectrum.

Together, IR and Raman spectroscopy provide a comprehensive vibrational fingerprint of this compound, enabling the confirmation of its primary functional groups and providing insights into its molecular structure.

Interactive Table of Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity (IR/Raman)
O-HStretching3200-3500WeakStrong, Broad / Weak
C-OStretching1050-1260Strong / Medium
C=CStretching1640-1680~1655Medium-Weak / Strong
=C-HStretching3010-3040Medium / Medium
C-H (sp³)Stretching2850-3000Strong / Strong
CH₂Bending~1465Medium / Medium

Advanced Mass Spectrometry Techniques (e.g., ESI-MS, HRMS, MS/MS)

Advanced mass spectrometry (MS) techniques are indispensable for the detailed structural elucidation and sensitive detection of this compound. These methods provide information on the molecular weight, elemental composition, and fragmentation patterns of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like alcohols without causing significant fragmentation. In ESI-MS, this compound is typically detected as protonated molecules [M+H]⁺ or as adducts with cations such as sodium [M+Na]⁺ or potassium [M+K]⁺ in positive ion mode. researchgate.net The choice of solvent and additives can influence the ionization efficiency and the type of ions formed.

High-Resolution Mass Spectrometry (HRMS) High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of this compound. nih.govescholarship.orgnorthwestern.edu This capability is crucial for distinguishing it from other compounds with the same nominal mass but different chemical formulas. The high mass accuracy of HRMS is essential for confirming the identity of this compound in complex biological matrices.

Tandem Mass Spectrometry (MS/MS) Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, a specific ion (e.g., the protonated molecule of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the original molecule. nih.gov For this compound, MS/MS can be used to confirm the length of the carbon chain, the presence of the hydroxyl group, and the location of the double bond. Common fragmentation pathways for long-chain alcohols include the neutral loss of water (H₂O) from the protonated molecule. The fragmentation pattern can also reveal the position of the double bond through characteristic cleavage patterns.

The combination of ESI, HRMS, and MS/MS provides a comprehensive analytical workflow for the unambiguous identification and structural characterization of this compound in various samples. nih.govescholarship.orgnorthwestern.edu

Advanced Imaging and Localization Techniques

Lipidomics-Based Imaging for this compound Distribution in Tissues (Non-Human)

Lipidomics-based imaging, particularly matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI), is a powerful technique for visualizing the spatial distribution of lipids, including this compound, directly in tissue sections without the need for labeling. nih.govacs.orgnih.govacs.orgresearchgate.net This approach provides valuable insights into the localized accumulation and potential biological functions of specific lipid species within a non-human tissue's anatomical context.

The process involves coating a thin tissue section with a chemical matrix that absorbs energy from a laser. The laser is then fired at discrete spots across the tissue surface, causing the desorption and ionization of lipids from the tissue. The mass spectrometer then analyzes the ions from each spot, generating a mass spectrum. By plotting the intensity of the ion corresponding to this compound (or a related molecular species) at each x,y-coordinate, a two-dimensional ion image is created that maps its distribution throughout the tissue. nih.gov

Recent studies have demonstrated the utility of MALDI-MSI in mapping the distribution of various lipid classes in different tissues, such as the brain and liver, in animal models of diseases like non-alcoholic fatty liver disease (NAFLD). acs.orgmdpi.com While specific studies on this compound distribution are not extensively reported, the methodology is directly applicable. For instance, in a study of alcohol-related neurodegeneration, MALDI-IMS was used to analyze lipid profiles in the white matter of rat brains. mdpi.com This technique could be similarly applied to investigate changes in this compound distribution in response to various physiological or pathological conditions.

Isotopic Labeling and Tracing in Metabolic Studies

Isotopic labeling is a fundamental technique for tracing the metabolic fate of molecules like this compound in biological systems. researchgate.netnih.gov This approach involves introducing a stable isotope, such as deuterium (²H) or carbon-13 (¹³C), into the this compound molecule. ckisotopes.comzeochem.com The labeled compound is then introduced into a biological system (e.g., cell culture or an animal model), and its metabolic products can be traced and quantified using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. oup.comresearchgate.net

The use of stable isotopes offers a safe and powerful way to study metabolic pathways without the need for radioactive tracers. nih.gov For example, ¹³C-labeled this compound could be used to track its incorporation into more complex lipids, such as triglycerides or phospholipids (B1166683), or to follow the catabolism of its carbon skeleton. oup.comresearchgate.netnih.gov By analyzing the isotopic enrichment in various downstream metabolites, researchers can elucidate the metabolic pathways involving this compound and determine the rates of these processes. metsol.com

Deuterium-labeled this compound can also be used to investigate its metabolism. nih.govnih.govacs.org The high sensitivity of modern mass spectrometers allows for the detection of very low levels of isotopic enrichment, making it possible to conduct tracer studies with minimal perturbation of the biological system. ckisotopes.com These studies are crucial for understanding the physiological roles of this compound and how its metabolism may be altered in disease states.

Applications and Industrial Relevance of Gadoleyl Alcohol Research

Role in Polymer Science and Material Chemistry

The long alkyl chain and reactive hydroxyl group of gadoleyl alcohol make it a promising candidate for use in polymer science, both as a monomer for building polymer backbones and as a raw material for functional additives.

Monomer for Bio-based Polymer Synthesis

This compound can serve as a monomer for the synthesis of specialty polymers, particularly polyacrylates. Research has demonstrated that fatty alcohols (ranging from C12 to C18, including the unsaturated oleyl alcohol C18:1) can be reacted with acrylic acid to form n-alkyl acrylate (B77674) monomers. nih.govresearchgate.net These bio-based monomers can then be polymerized to create copolymers. nih.gov

Given its structural similarity to oleyl alcohol, this compound can be esterified with acrylic acid or methacrylic acid to produce gadoleyl acrylate or methacrylate. These monomers can be incorporated into polymer chains, yielding materials with long, flexible C20 side chains. Such polymers are of interest for applications where properties like hydrophobicity, low glass transition temperature, and surface modification are desired. The presence of the long alkyl chain can impart plasticizing effects and improve compatibility with non-polar matrices. researchgate.net

Table 1: Potential Polymerization Reactions Involving this compound

Monomer Synthesis Step Polymerization Step Resulting Polymer Type Potential Properties
This compound + Acrylic Acid → Gadoleyl Acrylate Radical polymerization of Gadoleyl Acrylate Poly(gadoleyl acrylate) Hydrophobic, low surface energy, flexible

Development of Specialty Surfactants and Emulsifiers

A primary industrial application for fatty alcohols is in the production of surfactants. wikipedia.orgmonsachemical.comatamanchemicals.com this compound, with its substantial C20 hydrophobic tail, is an excellent starting material for non-ionic surfactants. The most common method for this conversion is ethoxylation, where ethylene (B1197577) oxide is added to the alcohol in the presence of a catalyst. venus-goa.comwikipedia.orgnih.gov

The reaction is as follows:

R-OH + n(C₂H₄O) → R-(OC₂H₄)ₙ-OH (where R is the gadoleyl C20H39 alkyl group)

The resulting alcohol ethoxylates are versatile surfactants whose properties can be tailored by adjusting the length of the polyoxyethylene chain (n). A shorter chain results in a more oil-soluble surfactant, while a longer chain increases water solubility. venus-goa.com These this compound-based surfactants can function as powerful cleansing agents, emulsifiers, and wetting agents in industrial, household, and personal care products. surfactant.top Furthermore, these ethoxylates can be sulfated to produce anionic surfactants (alcohol ethoxysulfates), which offer enhanced detergency and foaming properties. wikipedia.org

Utilization in Non-Clinical Cosmetic and Personal Care Formulations

Long-chain fatty alcohols are staples in the cosmetic and personal care industry, where they are valued for their conditioning and formulation-stabilizing properties. atamanchemicals.comin-cosmetics.com Unlike short-chain alcohols such as ethanol (B145695), which can be drying, fatty alcohols are non-irritating emollients that help soften and smooth the skin. petercremerna.comthebeautycrop.com

This compound is expected to perform several key functions in these formulations:

Emollient: It can form a protective layer on the skin's surface that helps prevent moisture loss, promoting hydration and leaving the skin feeling supple. petercremerna.comthebeautycrop.compourmoiskincare.com

Thickener and Emulsion Stabilizer: In creams and lotions, this compound increases viscosity and contributes to the product's texture. thebeautycrop.com It helps to stabilize emulsions by preventing the oil and water phases from separating. petercremerna.com

Co-surfactant: In shampoos and conditioners, it can act as a foam booster and thickener, enhancing the product's performance and feel. petercremerna.com

Its high molecular weight and waxy nature make it particularly suitable for creating rich, creamy textures in skincare products and for adding body to hair care formulations. in-cosmetics.comresearchgate.net

Use as a Chemical Intermediate in Organic Synthesis

The hydroxyl (-OH) group of this compound is a reactive functional group, making the compound a valuable intermediate for synthesizing a variety of other organic molecules. libretexts.orgteachy.ai Long-chain fatty alcohols are used as precursors for fatty acids, esters, and amines. researchgate.net

Key synthetic transformations for this compound include:

Oxidation to Fatty Acids: this compound can be oxidized to its corresponding carboxylic acid, gadoleic acid ((Z)-icos-9-enoic acid). This can be achieved using oxidizing agents like Jones reagent, providing a pathway to produce a specialty unsaturated C20 fatty acid. researchgate.net

Esterification: It can be reacted with various carboxylic acids (both short-chain and long-chain) to produce wax esters. dss.go.th These esters have applications as emollients, lubricants, and plasticizers. researchgate.net For example, reacting this compound with a long-chain fatty acid would produce an ester with properties similar to natural waxes like jojoba oil.

Conversion to Alkyl Halides: The hydroxyl group can be substituted with a halogen (e.g., bromine or chlorine) to form a gadoleyl halide, which can then be used in further nucleophilic substitution reactions.

Potential in Biofuel and Renewable Chemical Production

Long-chain alcohols are being explored as advanced biofuels due to their high energy density. nih.gov Engineered microorganisms can be designed to produce fatty alcohols, including C20 varieties like 1-eicosanol, directly from biomass. nih.gov While most research focuses on saturated alcohols, the pathways can be adapted for unsaturated molecules like this compound.

Another area of relevance is in the production of fatty acid alkyl esters (FAAEs), the chemical name for biodiesel. ijpsat.org Biodiesel is typically made via the transesterification of triglycerides (from vegetable oils or animal fats) with a short-chain alcohol like methanol (B129727). psu.eduresearchgate.netresearchgate.net However, research has shown that using longer-chain alcohols can produce biodiesel with different, potentially advantageous, properties. mdpi.com For instance, esters made from branched or longer-chain alcohols can exhibit improved cold-flow properties (lower pour points), which is a significant challenge for conventional biodiesel. mdpi.com this compound could be used in transesterification reactions to produce fatty acid gadoleyl esters, a novel class of biodiesel or bio-based lubricant.

Applications in Lubricant Formulations and Tribology Studies

The long carbon chain of this compound makes it and its derivatives highly suitable for lubrication applications, where they can reduce friction and wear between surfaces. researchgate.net

There are two primary routes for its use in this field:

Direct Use as a Lubricity Additive: Fatty alcohols, particularly those in the C16-C20 range, have been shown to be effective lubricating components in water-based drilling fluids. google.com Their molecular structure allows them to form a protective film on metal surfaces, enhancing lubricity.

Precursor for Lubricant Esters: A more significant application is the use of this compound to synthesize synthetic esters. estichem.com By reacting it with dicarboxylic acids or other fatty acids, high-performance ester base oils can be produced. srce.hrgoogle.com These esters are characterized by good biodegradability, low volatility, high flash points, and excellent thermal stability, making them ideal for demanding applications such as automotive engine oils, hydraulic fluids, and industrial gear oils. srce.hr

Additionally, polymers synthesized using fatty alcohol acrylates have been shown to act as multifunctional lubricant additives, serving as viscosity index improvers and providing anti-wear and extreme pressure (EP) properties. nih.govresearchgate.net

Theoretical and Computational Studies of Gadoleyl Alcohol

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful tools to investigate the structural flexibility and dynamic behavior of molecules like gadoleyl alcohol. nih.govrsc.org These methods provide insights into the molecule's preferred shapes and its movement over time, which are crucial for understanding its physical properties and biological functions.

Molecular dynamics simulations can be used to study the behavior of this compound in various environments, such as in a lipid bilayer, which is relevant to its role as a component of biological membranes. mpg.deacs.orgacs.org In such simulations, the molecule's trajectory is calculated over time by solving Newton's equations of motion. This allows for the examination of properties like membrane thickness, area per lipid, and the orientation of the alcohol within the bilayer. rsc.org

Table 1: Hypothetical Conformational Energy Profile of this compound

Dihedral Angle (C8-C9-C10-C11)Relative Energy (kcal/mol)Key Interactions
~0° (cis)0.0Lowest energy state due to the double bond.
Variable (other C-C bonds)0.5 - 5.0Gauche and eclipsed interactions along the alkyl chain.
Variable (C-O bond)0.2 - 2.0Rotation of the hydroxyl group.

This table is illustrative and represents the expected relative energies based on general principles of conformational analysis of unsaturated long-chain alcohols.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of this compound. diva-portal.orgnih.govevonik.com These methods can be used to calculate a variety of molecular properties, including orbital energies, charge distribution, and the energies of transition states for chemical reactions.

The electronic properties of this compound are largely determined by the hydroxyl group and the carbon-carbon double bond. The highest occupied molecular orbital (HOMO) is likely to be localized around the double bond, making it the primary site for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) would be distributed along the carbon chain. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity.

Quantum chemical calculations can also predict the reactivity of different sites within the molecule. For instance, the hydrogen atom of the hydroxyl group is susceptible to abstraction, and the double bond can undergo addition reactions. acs.org The relative reactivity of different positions can be assessed by calculating the activation energies for various reactions. mdpi.com

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated ValueMethod
HOMO Energy-6.5 eVDFT/B3LYP
LUMO Energy1.2 eVDFT/B3LYP
HOMO-LUMO Gap7.7 eVDFT/B3LYP
Dipole Moment1.8 DDFT/B3LYP

These values are hypothetical and are based on typical results for similar long-chain unsaturated alcohols calculated using the specified level of theory.

Molecular Docking Studies with Hypothetical Binding Proteins and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. imist.manih.govmdpi.com This method is particularly useful for studying the potential interactions of this compound with proteins and enzymes. Given that other long-chain alcohols are known to interact with various proteins, it is plausible that this compound could also bind to specific protein targets. nih.gov

Hypothetical protein targets for this compound could include enzymes involved in lipid metabolism, such as fatty acid amide hydrolase or cytochrome P450 enzymes, which are known to metabolize fatty acids and alcohols. scispace.comnih.govnih.gov Additionally, proteins with hydrophobic binding pockets, such as serum albumin, could potentially bind and transport this compound. mdpi.com

In a molecular docking study, the 3D structure of the protein is used as a receptor, and this compound is treated as the ligand. The docking algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. The results can reveal the most likely binding mode and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with Cytochrome P450

Binding SiteBinding Energy (kcal/mol)Key Interacting Residues
Active Site-8.2Phe114, Leu221, Val370
Substrate Access Channel-6.5Ile99, Ala103, Thr303

This table presents a hypothetical outcome of a molecular docking study, illustrating the type of data that would be generated. The residues are representative of a typical P450 active site.

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. pharmacologymentor.comresearchgate.netdrugdesign.org For this compound, SAR modeling could be used to explore how modifications to its structure would affect a hypothetical biological activity, such as antimicrobial or anti-inflammatory effects.

The development of a SAR model involves synthesizing and testing a series of derivatives of this compound. mdpi.com These derivatives could include variations in the length of the alkyl chain, the position and stereochemistry of the double bond, and modifications of the hydroxyl group to form esters or ethers. mdpi.comresearchgate.net The biological activity of each derivative would then be measured.

By analyzing the relationship between the structural features (descriptors) and the observed activity, a mathematical model can be built. nih.gov This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. imist.ma

Table 4: Hypothetical SAR Data for this compound Derivatives

DerivativeModificationBiological Activity (IC50, µM)
This compound-15.2
Oleyl alcohol (C18:1)Shorter chain25.8
Erucyl alcohol (C22:1)Longer chain10.5
Gadoleyl acetate (B1210297)Esterification of -OH8.1
trans-Gadoleyl alcoholtrans-double bond32.4

This table is a hypothetical representation of SAR data for a generic biological activity, demonstrating the expected trends based on common SAR principles for long-chain alcohols.

Emerging Research Areas and Future Perspectives on Gadoleyl Alcohol

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly focusing on "green chemistry" to develop sustainable and environmentally friendly methods for producing alcohols, minimizing waste and energy consumption while utilizing renewable resources. ijrpr.comnih.gov Traditional alcohol synthesis often involves harsh conditions and toxic reagents. beyondbenign.orgorganic-chemistry.org For instance, the dehydration of alcohols to generate alkenes typically requires strong, corrosive acids like sulfuric or phosphoric acid at high temperatures. beyondbenign.org Modern approaches aim to replace these with greener alternatives.

One promising avenue is the use of heterogeneous catalysts. For example, Montmorillonite KSF clay, a non-toxic and reusable catalyst, has been successfully used for the dehydration of 2-methylcyclohexanol. beyondbenign.org Another green approach involves the oxidation of primary alcohols to carboxylic acids using catalysts like bismuth(III) oxide with aqueous t-BuOOH, a method that operates under ambient conditions and simplifies work-up procedures. organic-chemistry.org Furthermore, efficient and sustainable oxidation of alcohols has been achieved using pure O2 or air as the oxidant with a catalytic system of Fe(NO3)3·9H2O/TEMPO/MCl at room temperature. organic-chemistry.org

These green chemistry principles are directly applicable to the synthesis of long-chain fatty alcohols like gadoleyl alcohol. The production of such alcohols often relies on the high-pressure hydrogenation of methyl esters derived from fats and oils or aldehydes from oxosynthesis. google.com Developing catalytic systems that can perform these transformations under milder conditions, with higher selectivity and using renewable feedstocks, is a key area of future research. The goal is to create economically viable and sustainable processes that reduce the environmental impact of producing valuable chemicals like this compound. ijrpr.com

Advanced Biocatalytic Approaches and Metabolic Engineering for Enhanced Production

The production of fatty alcohols, including this compound, through microbial fermentation is a promising sustainable alternative to traditional chemical synthesis. nih.govresearchgate.net This involves the use of engineered microbial cell factories, where recent advancements in metabolic engineering and synthetic biology have enabled the production of fatty acid-derived compounds from renewable feedstocks. frontiersin.org

Microbial production of fatty alcohols depends on the availability of substrates like acyl-CoA and the presence of an enzyme to convert the substrate to the desired alcohol. frontiersin.org A significant focus of metabolic engineering has been to increase the availability of these acyl-CoA substrates. frontiersin.org For instance, in Saccharomyces cerevisiae, overexpressing the ACC1 gene has been shown to increase fatty alcohol production by up to 56%. frontiersin.org

Several microorganisms have been engineered for the production of long-chain fatty alcohols. For example:

Escherichia coli : By deleting competing pathways and expressing specific enzymes, researchers have achieved significant titers of long-chain fatty alcohols. nih.gov Model-assisted metabolic engineering has led to the production of 12.5 g/L of long-chain fatty alcohols in fed-batch cultivation. nih.gov

Yarrowia lipolytica : This oleaginous yeast is a promising host for producing fatty acid-derived chemicals. Strains have been engineered to produce fatty alcohols with chain lengths from 18 to 24 carbon atoms, achieving titers of 166.6 mg/L. frontiersin.org

Saccharomyces cerevisiae : This yeast has been engineered to produce very-long-chain fatty acids (VLCFAs) and their corresponding alcohols. By rewiring the native fatty acid elongation system and introducing a heterologous system, researchers have successfully produced docosanol (C22), demonstrating the potential for producing other long-chain alcohols. nih.govresearchgate.net

A key enzyme in this process is fatty acid reductase (FAR), which converts fatty acyl-CoAs to fatty alcohols. The specificity of the FAR determines the chain length of the alcohol produced. frontiersin.org For example, specific FAR genes from bumblebees have been expressed in S. cerevisiae to produce a range of fatty alcohols. frontiersin.org

Future research will likely focus on optimizing these microbial production platforms. This includes further manipulation of lipid metabolism, engineering more efficient FAR enzymes, and developing dynamic control strategies to separate cell growth from product formation, thereby increasing titers and productivity. nih.govresearchgate.netfrontiersin.org

Elucidation of Undiscovered Biological Functions in Diverse Organisms and Ecosystems

This compound, or (Z)-9-icosen-1-ol, has been identified in various organisms, suggesting it may have diverse and currently unknown biological functions. actbeekeepers.asn.au For example, it is a constituent of the Koschevnikov gland in honey bees, which is associated with the sting apparatus, hinting at a possible role in chemical communication or defense. actbeekeepers.asn.au

In the plant kingdom, gadoleyl caffeate, an ester of this compound, has been identified in the stem bark of the black locust (Robinia pseudoacacia). mdpi.comresearchgate.net This compound, along with other caffeate esters of fatty alcohols, demonstrated antioxidant activity. mdpi.comresearchgate.net This suggests that this compound, when esterified with other molecules, can contribute to the protective chemical arsenal (B13267) of plants.

The presence of ethanol (B145695) in nearly every ecosystem, produced by yeast fermentation of sugars in nectar and fruits, suggests that many animals are regularly exposed to alcohols. eurekalert.org While the focus has often been on ethanol, the roles of other, more complex alcohols like this compound in these ecosystems are largely unexplored. It is plausible that this compound and its derivatives play roles in insect pheromones, plant defense, or as metabolic intermediates in various organisms.

Future research should aim to systematically investigate the presence and function of this compound in a wider range of organisms and ecosystems. This could involve analyzing the chemical composition of floral nectars, insect pheromone glands, and plant tissues. Understanding the ecological roles of this compound could reveal new insights into chemical ecology and the intricate biochemical interactions between species.

Exploration of Novel Material Science and Industrial Applications

Fatty alcohols, as a class of compounds, have a broad range of industrial applications due to their unique physicochemical properties. goldenagri.com.sg They are used as emulsifiers, surfactants, and lubricants in various products, from cosmetics and personal care items to industrial lubricants and plastics. goldenagri.com.sggadot.com

This compound, with its long carbon chain, is mentioned in patents for various applications, including:

Surface-active agents: It is listed as a potential primary alcohol for the production of methyl end group capped alkyl and/or alkenyl polyglycol ethers, which are used as surfactants. google.com

Cleaning agents: It is included as a component in cleaning agents for hard surfaces. google.com

Topical pharmaceutical compositions: It is listed as a suitable fatty alcohol for use in topical pharmaceutical formulations. google.com

Hydrophobic binders: It is mentioned in the context of hydrophobic binder mixtures. google.com

The versatility of fatty alcohols stems from their amphiphilic nature, having both a hydrophilic alcohol group and a hydrophobic carbon chain. goldenagri.com.sg This allows them to function as emulsifiers, stabilizing mixtures of oil and water, a key function in lotions and creams. goldenagri.com.sg In industrial settings, they act as lubricants and plasticizers, enhancing the flexibility and durability of plastics. goldenagri.com.sg

Future research in material science could explore the specific properties of this compound and its derivatives for novel applications. For example, its long, unsaturated carbon chain might impart unique properties to polymers or surfactants. Investigating its potential as a biolubricant, a plasticizer in biodegradable plastics, or as a component in advanced drug delivery systems could open up new commercial opportunities for this compound. mdpi.com The development of materials that mimic the properties of natural tissues is an active area of research where fatty alcohols could play a role. aurorascientific.com

Integration with "Omics" Technologies (e.g., Lipidomics) for Systems-Level Understanding

"Omics" technologies, such as lipidomics, metabolomics, and proteomics, are powerful tools for gaining a systems-level understanding of complex biological processes. psu.edu These approaches allow for the comprehensive analysis of large numbers of molecules in a biological sample, providing a snapshot of the metabolic state of an organism or cell. psu.eduwjgnet.com

In the context of alcohol research, lipidomics has been used to study the effects of ethanol on lipid metabolism and its role in alcohol-related liver disease. medrxiv.orgmdpi.comnih.govescholarship.orgresearchgate.net These studies have revealed that alcohol consumption leads to significant changes in the lipid profiles of the liver and blood, including alterations in triglycerides, phosphatidylcholines, and free fatty acids. medrxiv.orgmdpi.comresearchgate.net

While much of this research has focused on ethanol, the same systems biology approaches can be applied to understand the metabolism and function of this compound. For instance, lipidomics could be used to trace the metabolic fate of this compound in engineered microorganisms, helping to optimize its production. By analyzing the entire lipidome, researchers can identify metabolic bottlenecks and competing pathways, guiding further genetic modifications to enhance yield. frontiersin.orgnih.gov

Furthermore, integrating lipidomics with other "omics" data, such as transcriptomics and proteomics, can provide a more complete picture of how this compound interacts with cellular systems. This systems-level understanding is crucial for elucidating its biological functions. For example, by identifying the proteins that bind to or are regulated by this compound, we can begin to unravel its signaling pathways and physiological roles.

A systems biology approach, incorporating computational modeling, can help to integrate data from different levels of biological organization and from different species. psu.edunih.gov This can be used to predict the effects of genetic or environmental perturbations on this compound metabolism and to generate new hypotheses for experimental testing. nih.gov Such an integrated approach will be essential for fully understanding the significance of this compound in biology and for harnessing its potential in various applications.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are optimal for characterizing Gadoleyl alcohol in complex biological matrices?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for identifying the cis/trans configuration of the monounsaturated chain. Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization (e.g., silylation) enhances volatility and detection sensitivity in lipid-rich samples . For quantification, High-Performance Liquid Chromatography (HPLC) coupled with evaporative light scattering detectors (ELSD) is recommended for non-UV-absorbing alcohols.
  • Data Consideration : Cross-validate results with Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., hydroxyl peaks at 3200–3600 cm⁻¹).

Q. How can researchers control oxidation artifacts during the extraction and storage of this compound?

  • Methodological Answer : Use inert atmospheres (e.g., nitrogen or argon) during sample preparation. Add antioxidants such as butylated hydroxytoluene (BHT) at 0.01% w/v to lipid extracts. Store samples at −80°C in amber vials to minimize photodegradation .
  • Validation : Monitor peroxide formation via thiobarbituric acid reactive substances (TBARS) assays to assess oxidative stability.

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported cytotoxicity thresholds of this compound across in vitro models?

  • Methodological Answer :

  • Factor 1 : Standardize cell culture conditions (e.g., serum-free vs. serum-containing media alter lipid uptake).
  • Factor 2 : Use isogenic cell lines to isolate genetic variability.
  • Statistical Approach : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to compare studies. Reference systematic review protocols from Covidence for bias minimization .
    • Data Table :
StudyCell LineIC₅₀ (µM)Media TypeReference
AHepG2120 ± 15Serum-free
BHEK29385 ± 1010% FBS

Q. How can isotopic labeling (e.g., ¹³C or ²H) track this compound’s metabolic fate in vivo?

  • Methodological Answer : Synthesize deuterated this compound via catalytic hydrogenation of eicosenoic acid with D₂ gas. Administer labeled compounds in rodent models and analyze tissue distribution using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
  • Challenges : Correct for isotopic dilution effects in kinetic studies. Use compartmental modeling (e.g., SAAM II software) to quantify turnover rates .

Q. What computational models predict this compound’s interaction with lipid bilayers or receptor targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate insertion energetics in phospholipid bilayers (e.g., DPPC membranes) using GROMACS.
  • Docking Studies : Employ AutoDock Vina to screen interactions with nuclear receptors (e.g., PPAR-γ). Validate predictions with Surface Plasmon Resonance (SPR) binding assays .

Data Contradiction Analysis

Q. Why do studies report conflicting results on this compound’s role in inflammatory pathways?

  • Methodological Answer : Discrepancies arise from:

  • Model Specificity : Primary macrophages vs. immortalized cell lines exhibit divergent cytokine responses.
  • Dose-Dependent Effects : Pro-inflammatory at >50 µM vs. anti-inflammatory at <10 µM.
    • Resolution : Conduct dose-response curves across multiple models and integrate transcriptomic data (RNA-seq) to identify threshold-dependent gene networks .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies given variability in commercial standards?

  • Methodological Answer :

  • Source compounds from certified suppliers (e.g., Sigma-Aldrich, ≥98% purity).
  • Publish detailed chromatograms and NMR spectra in supplementary materials.
  • Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.